molecular formula C13H22N4O B11729027 3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Katalognummer: B11729027
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: JPQBXCRHIVLTSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step may involve the alkylation of the pyrazole ring using cyclopentyl halides in the presence of a base.

    Amination and carboxamide formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: Lacks the N-(2-methylpropyl) group.

    3-amino-1-cyclopentyl-N-(2-ethylpropyl)-1H-pyrazole-4-carboxamide: Has a different alkyl group.

    3-amino-1-cyclopentyl-N-(2-methylbutyl)-1H-pyrazole-4-carboxamide: Has a longer alkyl chain.

Uniqueness

The uniqueness of 3-amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C13H22N4O

Molekulargewicht

250.34 g/mol

IUPAC-Name

3-amino-1-cyclopentyl-N-(2-methylpropyl)pyrazole-4-carboxamide

InChI

InChI=1S/C13H22N4O/c1-9(2)7-15-13(18)11-8-17(16-12(11)14)10-5-3-4-6-10/h8-10H,3-7H2,1-2H3,(H2,14,16)(H,15,18)

InChI-Schlüssel

JPQBXCRHIVLTSX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=O)C1=CN(N=C1N)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.